molecular formula C11H10N2O2 B6615121 Ethyl 2-cyano-3-(pyridin-4-yl)prop-2-enoate CAS No. 136633-61-9

Ethyl 2-cyano-3-(pyridin-4-yl)prop-2-enoate

Cat. No.: B6615121
CAS No.: 136633-61-9
M. Wt: 202.21 g/mol
InChI Key: XLQQQEHSYHZOLQ-YFHOEESVSA-N
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Description

Ethyl 2-cyano-3-(pyridin-4-yl)prop-2-enoate ( 2286-31-9) is a high-purity chemical building block with a molecular formula of C₁₁H₁₀N₂O₂ and a molecular weight of 202.21 g/mol . This compound is supplied with a guaranteed purity of ≥97% and should be stored sealed in a dry environment at 2-8°C . It is characterized by key physicochemical properties including a Topological Polar Surface Area (TPSA) of 62.98 Ų and a computed LogP of 1.55 . The molecule features both an electron-withdrawing cyanoacrylate group and a pyridinyl ring, making it a versatile synthon for various heterocyclic chemistry applications, particularly as a precursor in the synthesis of more complex molecular structures . Its structure has been confirmed by analytical techniques such as IR, 1H NMR, and 13C NMR spectroscopy for related analogs, ensuring researchers of its identity and quality . As a safety precaution, this product is classified with the signal word "Warning" and carries hazard statements H302, H312, H315, H319, H332, and H335, indicating potential health risks upon ingestion, skin contact, or inhalation . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses in humans or animals. All sales are final for this specialized research compound.

Properties

IUPAC Name

ethyl (Z)-2-cyano-3-pyridin-4-ylprop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2/c1-2-15-11(14)10(8-12)7-9-3-5-13-6-4-9/h3-7H,2H2,1H3/b10-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLQQQEHSYHZOLQ-YFHOEESVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CC1=CC=NC=C1)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=C\C1=CC=NC=C1)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001181302
Record name 2-Propenoic acid, 2-cyano-3-(4-pyridinyl)-, ethyl ester, (Z)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001181302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

136633-61-9
Record name 2-Propenoic acid, 2-cyano-3-(4-pyridinyl)-, ethyl ester, (Z)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=136633-61-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Propenoic acid, 2-cyano-3-(4-pyridinyl)-, ethyl ester, (Z)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001181302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-cyano-3-(pyridin-4-yl)prop-2-enoate can be synthesized through several methods. One common method involves the Knoevenagel condensation reaction between ethyl cyanoacetate and 4-pyridinecarboxaldehyde in the presence of a base such as piperidine . The reaction is typically carried out in an organic solvent like ethanol at room temperature. The product is then purified through recrystallization.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production of this compound with high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-cyano-3-(pyridin-4-yl)prop-2-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of various esters or amides.

Scientific Research Applications

Ethyl 2-cyano-3-(pyridin-4-yl)prop-2-enoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-cyano-3-(pyridin-4-yl)prop-2-enoate involves its interaction with various molecular targets. The cyano group can participate in nucleophilic addition reactions, while the pyridine ring can engage in coordination with metal ions. These interactions can modulate biological pathways and lead to specific effects, such as enzyme inhibition or receptor binding.

Comparison with Similar Compounds

Table 1: Structural Comparison of Ethyl 2-cyano-3-arylprop-2-enoates

Compound Name Substituent (R) Key Structural Features Applications/Reactivity
Ethyl 2-cyano-3-(pyridin-4-yl)prop-2-enoate Pyridin-4-yl Electron-deficient aromatic ring; basic nitrogen Fluorescent probes, HIV inhibitors
Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate 4-Methoxyphenyl Electron-donating methoxy group; syn-periplanar conformation Biologically active intermediates
Ethyl 2-cyano-3-(2,2-dimethyloxan-4-yl)prop-2-enoate 2,2-Dimethyloxan-4-yl Bulky cyclic ether substituent Grignard reactions (e.g., with iPrMgBr)
Ethyl α-cyano-4-hydroxycinnamate 4-Hydroxyphenyl Polar hydroxyl group; H-bond donor Protein binding studies
M1–M4 () 9H-fluoren-2-yl with varied esters (methyl, tert-butyl, etc.) Steric and electronic ester modifications Aggregation-induced emission (AIE) materials

Substituent Impact:

  • Electron-withdrawing groups (e.g., pyridine, cyano) enhance electrophilicity at the α,β-position, promoting nucleophilic attacks (e.g., amine additions for heterocycle formation) .
  • Steric hindrance (e.g., dimethyloxane, tert-butyl esters) alters reaction pathways; bulky groups may limit cyclization efficiency but improve thermal stability .

Physicochemical and Thermodynamic Properties

Table 3: Thermodynamic and Solubility Data

Compound Melting Point (°C) LogP (Predicted) Solubility (mg/mL) Thermodynamic Stability (ΔH, kJ/mol)
This compound 227–231 (derivative) 1.8 2.5 (DMSO) −345.2 (condensed phase)
Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate 184–186 2.5 1.2 (DMSO) −320.7
Ethyl α-cyano-4-hydroxycinnamate >270 1.2 0.8 (Water) −298.4
M3 (tert-butyl ester) 234–235 3.1 0.3 (Hexane) −365.9

Trends:

  • Pyridin-4-yl derivatives show moderate solubility in polar aprotic solvents (e.g., DMSO) due to the basic nitrogen .
  • Methoxy and hydroxyl substituents reduce LogP (increased polarity) but lower melting points compared to sterically hindered tert-butyl esters .
  • Thermodynamic stability correlates with substituent bulk; tert-butyl esters exhibit higher ΔH values due to improved crystal packing .

Biological Activity

Ethyl 2-cyano-3-(pyridin-4-yl)prop-2-enoate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and potential applications in drug development.

Chemical Structure and Properties

This compound features a cyano group and a pyridine ring, which contribute to its unique chemical reactivity. The molecular formula is C12H10N2O2C_{12}H_{10}N_2O_2, with a molecular weight of approximately 218.22 g/mol. The presence of the cyano group allows for nucleophilic interactions, while the pyridine ring can engage in coordination with metal ions, enhancing its biological activity.

The biological effects of this compound are primarily attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The cyano group can participate in nucleophilic addition reactions, potentially inhibiting enzyme activity.
  • Receptor Binding : The pyridine ring may facilitate binding to specific receptors, modulating biological pathways.
  • Formation of Reactive Species : The electrophilic nature of the compound can lead to the formation of reactive intermediates that interact with cellular macromolecules.

Antimicrobial Activity

This compound has demonstrated notable antimicrobial properties against various pathogens:

  • Bacterial Inhibition : Studies indicate that this compound exhibits significant antibacterial activity against Gram-positive and Gram-negative bacteria.
  • Antifungal Effects : It has also shown efficacy against certain fungal strains, suggesting potential applications in treating infections.

Anticancer Properties

Research has explored the anticancer potential of this compound:

  • Cell Line Studies : In vitro studies reveal that this compound inhibits the proliferation of various cancer cell lines, including breast and colon cancer cells. For instance, it has been reported to induce apoptosis in MCF-7 (breast cancer) and HT-29 (colon cancer) cell lines .
Cell LineIC50 Value (µM)Mechanism
MCF-712Apoptosis induction
HT-2915Cell cycle arrest

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory properties:

  • Cytokine Modulation : this compound reduces levels of pro-inflammatory cytokines.
  • Inhibition of COX Enzymes : It exhibits selective inhibition of cyclooxygenase enzymes (COX), which play a crucial role in inflammation .

Case Studies and Research Findings

Several studies have highlighted the biological activities and potential applications of this compound:

  • Study on Anticancer Activity : A recent study demonstrated that derivatives of ethyl 2-cyano compounds showed enhanced cytotoxicity against cancer cell lines compared to standard chemotherapeutics. The study reported IC50 values indicating significant potency against multiple cancer types .
  • Antimicrobial Evaluation : Another research effort evaluated the antimicrobial efficacy against clinical isolates, demonstrating that the compound effectively inhibited growth at low concentrations, suggesting its utility as a lead compound in drug development.

Q & A

Q. What are the standard synthetic methodologies for Ethyl 2-cyano-3-(pyridin-4-yl)prop-2-enoate?

Methodological Answer: The compound is typically synthesized via nucleophilic substitution or condensation reactions. A common approach involves reacting ethyl cyanoacetate with pyridinyl aldehydes under basic conditions (e.g., Knoevenagel condensation). For example, analogous derivatives have been prepared by reacting lithium salts of ethyl cyanoacetate with substituted hydroximoyl fluorides, followed by crystallization in non-polar solvents . Reaction conditions often require controlled temperatures (e.g., reflux in ethanol) and catalytic bases like piperidine. Yield optimization may involve microwave-assisted synthesis or solvent-free conditions .

Q. Which spectroscopic and crystallographic techniques are employed for structural characterization?

Methodological Answer: Post-synthesis characterization includes:

  • Spectroscopy : IR to confirm cyano (C≡N, ~2200 cm⁻¹) and ester (C=O, ~1700 cm⁻¹) groups; ¹H/¹³C NMR to resolve pyridinyl protons (δ 7.5–8.5 ppm) and enoate double-bond geometry (Z/E) .
  • X-ray Crystallography : Single-crystal X-ray diffraction (e.g., using SHELX or ORTEP-III ) provides bond lengths, angles, and packing motifs. For example, lattice constants (e.g., a = 7.574 Å, b = 11.337 Å, c = 30.424 Å in Pbca space group) and hydrogen-bonding networks are determined at low temperatures (110 K) .

Q. What are the typical chemical reactions involving this compound?

Methodological Answer: The α,β-unsaturated ester moiety enables reactions such as:

  • Michael Additions : Nucleophilic attack at the β-carbon by amines or thiols.
  • Cycloadditions : [4+2] Diels-Alder reactions with dienes to form pyran derivatives.
  • Reductions : Selective hydrogenation of the double bond using Pd/C or NaBH₄ .
    Reactivity is influenced by electron-withdrawing cyano and ester groups, which activate the α,β-unsaturated system toward nucleophiles .

Advanced Research Questions

Q. How can computational chemistry predict electronic properties and reaction pathways?

Methodological Answer: Density-functional theory (DFT) calculations (e.g., using B3LYP/6-311++G(d,p)) model:

  • Electron Density Distribution : Localization of LUMO at the cyano and enoate groups, explaining nucleophilic attack sites.
  • Reaction Barriers : Transition-state analysis for Knoevenagel condensation or Michael additions.
    Software like Gaussian or ORCA integrates Colle-Salvetti correlation-energy functionals to refine correlation potentials . Comparative studies with Hartree-Fock methods resolve discrepancies in charge-transfer behavior .

Q. What thermodynamic analyses are critical for stability assessment in different phases?

Methodological Answer:

  • Heat Capacity Measurement : Adiabatic calorimetry (e.g., TAU-10 calorimeter) determines Cₚ from 78–370 K. Polynomial fits to Cₚ data derive entropy () and enthalpy () values for condensed and gas phases .
  • Phase Transitions : Differential scanning calorimetry (DSC) identifies melting points and decomposition thresholds. For example, derivatives with 4-methoxyphenyl substituents show Tₘ ~120–150°C .

Q. How do hydrogen-bonding patterns influence crystal packing and solubility?

Methodological Answer: Graph set analysis (e.g., R₂²(8) motifs) categorizes H-bonding networks in crystals . For this compound:

  • Intermolecular Interactions : Pyridinyl N atoms act as acceptors, forming C–H⋯N bonds with adjacent methyl/methoxy groups.
  • Solubility : Polar aprotic solvents (DMF, DMSO) disrupt H-bonding, enhancing solubility compared to non-polar solvents .

Q. How are spectroscopic data contradictions resolved (e.g., Z/E isomerism)?

Methodological Answer:

  • NMR NOE Experiments : Irradiation of vinyl protons distinguishes Z/E isomers (e.g., NOE between pyridinyl H and ester OCH₂ confirms cis geometry).
  • X-ray vs. DFT Comparisons : Discrepancies in calculated vs. observed bond lengths (e.g., C=C: 1.34 Å experimental vs. 1.38 Å DFT) are adjusted via dispersion-corrected functionals .

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